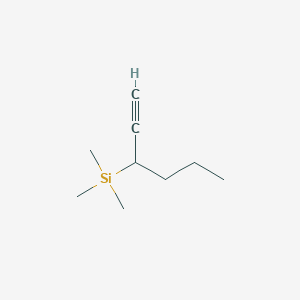
Silane, (1-ethynylbutyl)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1-ethynylbutyl)trimethyl- is an organosilicon compound with the molecular formula C_11H_22Si It is a derivative of silane, where one of the hydrogen atoms is replaced by a (1-ethynylbutyl) group and three hydrogen atoms are replaced by methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-ethynylbutyl)trimethyl- typically involves the reaction of (1-ethynylbutyl)magnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of Silane, (1-ethynylbutyl)trimethyl- can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include steps for recycling unreacted starting materials and by-products to improve efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Silane, (1-ethynylbutyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, converting carbonyl compounds to alcohols.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like organolithium or Grignard reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce alcohols. Substitution reactions can lead to a variety of organosilicon compounds .
Scientific Research Applications
Silane, (1-ethynylbutyl)trimethyl- has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is employed in the development of novel materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of biomaterials.
Industry: It is used in the production of silicone-based products, including sealants, adhesives, and coatings .
Mechanism of Action
The mechanism by which Silane, (1-ethynylbutyl)trimethyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly electron-releasing, which can stabilize positive charges and facilitate electrophilic additions. This property makes the compound useful in reactions that require the stabilization of carbocations or the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler silane with three methyl groups attached to silicon.
Ethynyltrimethylsilane: Similar to Silane, (1-ethynylbutyl)trimethyl-, but with an ethynyl group directly attached to silicon.
Allyltrimethylsilane: Contains an allyl group instead of an ethynylbutyl group .
Uniqueness
Silane, (1-ethynylbutyl)trimethyl- is unique due to the presence of the (1-ethynylbutyl) group, which imparts distinct reactivity and properties compared to other organosilicon compounds. This makes it particularly valuable in applications that require specific chemical functionalities and stability .
Properties
CAS No. |
74289-55-7 |
|---|---|
Molecular Formula |
C9H18Si |
Molecular Weight |
154.32 g/mol |
IUPAC Name |
hex-1-yn-3-yl(trimethyl)silane |
InChI |
InChI=1S/C9H18Si/c1-6-8-9(7-2)10(3,4)5/h2,9H,6,8H2,1,3-5H3 |
InChI Key |
SPEVRZCAMFHENZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)

![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)

![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)
![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)
![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)

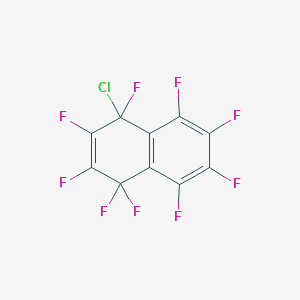
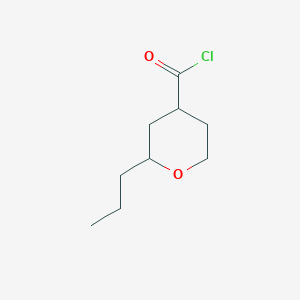
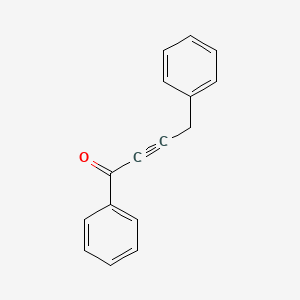
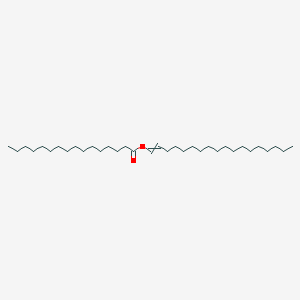
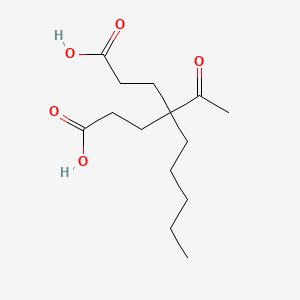
silane](/img/structure/B14442358.png)
